3,4-Di-O-galloylquinic acid

Description

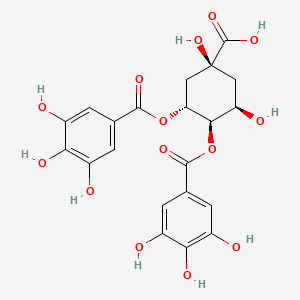

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O14/c22-9-1-7(2-10(23)15(9)27)18(29)34-14-6-21(33,20(31)32)5-13(26)17(14)35-19(30)8-3-11(24)16(28)12(25)4-8/h1-4,13-14,17,22-28,33H,5-6H2,(H,31,32)/t13-,14-,17-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUCQDOSGKINGP-YQMRLJPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301007026 | |

| Record name | 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86687-37-8 | |

| Record name | 3,4-Di-O-galloylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301007026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 3,4-Di-O-galloylquinic Acid vs. 3,5-Di-O-galloylquinic Acid

Differentiation, Stability Mechanics, and Biological Potency

Executive Summary

In the development of polyphenolic therapeutics—specifically hydrolysable tannins derived from Galla Rhois, Pistacia lentiscus, and Rhus species—the distinction between 3,4-di-O-galloylquinic acid (3,4-DiOQA) and 3,5-di-O-galloylquinic acid (3,5-DiOQA) represents a critical quality attribute (CQA).

While both molecules share the same molecular mass (MW 496.37 g/mol ) and fragmentation patterns, they exhibit distinct physicochemical behaviors driven by the spatial arrangement of the galloyl moieties on the quinic acid core. The 3,5-isomer is thermodynamically more stable and is frequently the primary bioactive marker for HIV-1 integrase inhibition and antioxidant efficacy. The 3,4-isomer , possessing vicinal galloyl groups, is sterically strained and prone to acyl migration, often converting to the 3,5-isomer during extraction if pH is uncontrolled.

This guide provides the technical framework to differentiate, isolate, and stabilize these isomers.

Part 1: Structural & Stereochemical Analysis[1]

The core difference lies in the regiochemistry of the esterification on the D-quinic acid scaffold.[1] Quinic acid exists primarily in a chair conformation.[1]

Structural Comparison

| Feature | 3,4-Di-O-galloylquinic Acid | 3,5-Di-O-galloylquinic Acid |

| Galloyl Position | C-3 and C-4 (Vicinal) | C-3 and C-5 (Meta-like) |

| Spatial Arrangement | High steric hindrance between adjacent bulky galloyl groups. | Reduced steric strain; galloyl groups are spatially separated.[1] |

| Symmetry | Asymmetric distribution of electron density. | Higher symmetry (pseudo-axial/equatorial balance).[1] |

| Thermodynamics | Kinetically unstable; high energy. | Thermodynamically stable; lower energy.[1] |

| Solubility | Slightly higher polarity due to clustered OH groups. | Slightly more hydrophobic behavior on C18.[1] |

The Acyl Migration Mechanism (Stability Warning)

The most common error in analyzing these compounds is artifact generation.[1] Under neutral or basic conditions (pH > 6.5) or high temperatures (>40°C), the 3,4-isomer undergoes intramolecular transesterification . The galloyl group at C-4 migrates to C-5 to relieve steric strain, converting 3,4-DiOQA into 3,5-DiOQA.

Mechanism Visualization: The following diagram illustrates the migration pathway that researchers must inhibit during extraction.

Caption: Thermodynamic flow of acyl migration. Note that the reaction is driven towards the 3,5-isomer to minimize steric repulsion between bulky galloyl groups.

Part 2: Analytical Differentiation Protocols

Separating these isomers requires orthogonal approaches.[1] Mass spectrometry alone is insufficient due to identical molecular weights.

HPLC-DAD-MS/MS Workflow

Column Selection: A standard C18 column is effective, but a Pentafluorophenyl (PFP) column provides superior selectivity for regioisomers due to pi-pi interactions with the galloyl rings.

Mobile Phase Strategy:

-

Solvent A: Water + 0.1% Formic Acid (Crucial to maintain pH < 3 to stop migration).[1]

-

Solvent B: Acetonitrile (MeCN).[1]

-

Gradient: A shallow gradient (e.g., 10% to 30% B over 30 mins) is required to resolve the isomers.

Retention Behavior (C18):

-

3,4-DiOQA: Elutes earlier . The vicinal galloyl groups create a larger polar surface area on one side of the molecule.[1]

-

3,5-DiOQA: Elutes later . The separated galloyl groups allow for better hydrophobic interaction with the C18 stationary phase.[1]

MS/MS Fragmentation (Negative Mode, ESI):

Both isomers show

-

Primary Fragment:

(Loss of one galloyl group, -

Secondary Fragment:

(Quinic acid core) and -

Differentiation Tip: While fragments are identical, the intensity ratio of

often differs.[1] The 3,4-isomer, being less stable, may fragment more readily at lower collision energies.

NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only definitive method for structural assignment. The presence of an ester group causes a downfield shift (+1.0 to +1.5 ppm) of the proton attached to the corresponding carbon on the quinic acid ring.

| Proton Position | 3,4-DiOQA Chemical Shift ( | 3,5-DiOQA Chemical Shift ( | Interpretation |

| H-3 | ~5.4 - 5.6 (Downfield) | ~5.4 - 5.6 (Downfield) | Both isomers are esterified at C-3. |

| H-4 | ~5.1 - 5.3 (Downfield) | ~3.6 - 3.8 (Upfield) | Diagnostic: H-4 is shifted downfield only in the 3,4-isomer. |

| H-5 | ~4.1 - 4.3 (Upfield) | ~5.2 - 5.4 (Downfield) | Diagnostic: H-5 is shifted downfield only in the 3,5-isomer. |

(Note: Chemical shifts vary slightly by solvent, typically

Part 3: Differential Biological Potency[1]

The structural difference translates directly to bioactivity, particularly in protein binding where the "shape" of the inhibitor dictates efficacy.[1]

HIV-1 Integrase & RT Inhibition

The 3,5-DiOQA isomer is widely cited as the more potent inhibitor of HIV-1 integrase.

-

Mechanism: The two galloyl groups at C-3 and C-5 act as "pincers," fitting into the hydrophobic pockets of the viral enzyme. The 3,4-isomer's crowded structure prevents this optimal binding geometry.

-

Data: 3,5-DiOQA often exhibits an

in the low micromolar range (

Antioxidant Capacity

Both isomers are potent antioxidants due to the phenolic hydroxyls on the galloyl rings.[1] However, 3,5-DiOQA often shows slightly higher efficacy in lipid peroxidation assays (e.g., LDL oxidation).

-

Reasoning: The spatial separation of the galloyl groups in the 3,5-isomer allows it to interact with radicals at the lipid-water interface more effectively than the "clumped" 3,4-isomer.

Biological Interaction Flowchart[1]

Caption: Comparative efficacy pathways. The 3,5-isomer's symmetry confers advantages in enzyme binding pockets.

Part 4: Isolation & Handling Protocols

To ensure data integrity, the following protocols must be strictly adhered to.

Extraction Protocol (Prevention of Isomerization)

Objective: Extract native isomers without inducing 3,4

-

Solvent: Use 70% Methanol or Acetone containing 0.5% Formic Acid .[1]

-

Why: The acid neutralizes endogenous enzymes and maintains a low pH to kinetically trap the 3,4-isomer.

-

-

Temperature: Perform all extractions at 4°C (ice bath).

-

Why: Heat accelerates the acyl migration thermodynamic equilibration.[1]

-

-

Drying: Lyophilize (freeze-dry) immediately. Do not use rotary evaporation at high water bath temperatures (

).

Storage

-

State: Lyophilized powder.[1]

-

Condition: -20°C, desiccated, dark.

-

Solution Stability: Stable in acidic methanol for 24 hours. In Phosphate Buffered Saline (PBS, pH 7.4), the 3,4-isomer will degrade/isomerize within 1-2 hours. Always prepare fresh for biological assays.

References

-

Sannomiya, M., et al. (2022).[1] "Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity."[1] Journal of Ethnopharmacology.

-

Clifford, M. N. (2017).[1] "Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity."[2] Natural Product Reports. (Establishes the acyl migration mechanism in quinic acid derivatives).

-

Baratto, L. C., et al. (2019).[1] "Integrative Approach Based on Simplex-Centroid Design, ESI-MS and Chemometric Analysis for Comprehensive Characterization of Phenolic Compounds." Journal of the Brazilian Chemical Society. (Identification of 3,5-DiOQA).

-

Lassfolk, R., et al. (2023).[1] "Mechanism of Acyl Group Migration in Carbohydrates." Chemistry – A European Journal. (Mechanistic underpinning of vicinal diol ester migration).

-

Tian, F., et al. (2018). "The Synthesized Plant Metabolite 3,4,5-Tri-O-Galloylquinic Acid Methyl Ester Inhibits Calcium Oxalate Crystal Growth."[1][3][4] Journal of Medicinal Chemistry. (Demonstrates biological utility of galloyl quinic acids).

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Synthesized Plant Metabolite 3,4,5-Tri-O-Galloylquinic Acid Methyl Ester Inhibits Calcium Oxalate Crystal Growth in a Drosophila Model, Downregulates Renal Cell Surface Annexin A1 Expression, and Decreases Crystal Adhesion to Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

A Technical Guide to the Analysis of 3,4-Di-O-galloylquinic Acid in Ilex kudingcha (Kuding Tea)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilex kudingcha, a traditional Chinese tea, is a recognized source of diverse bioactive compounds, primarily triterpenoids and polyphenols. Within the polyphenol class, acyl-quinic acids are of significant pharmacological interest. This guide provides a comprehensive technical framework for the extraction and quantification of a specific hydrolyzable tannin, 3,4-di-O-galloylquinic acid, in Ilex kudingcha.

A review of current scientific literature reveals that while Ilex kudingcha is rich in dicaffeoylquinic acids (diCQAs), the presence and concentration of 3,4-di-O-galloylquinic acid (3,4-diGQA) are not yet well-documented. This guide addresses this gap by presenting robust, field-proven methodologies for the analysis of structurally analogous diCQAs, which serve as a validated template for the targeted investigation of 3,4-diGQA. We detail optimized protocols for extraction and a definitive High-Performance Liquid Chromatography (HPLC) method for quantification, providing researchers with the necessary tools to explore the full spectrum of galloylquinic acids in this important medicinal plant.

Introduction: The Chemical Landscape of Ilex kudingcha

Ilex kudingcha C.J. Tseng, commonly known as Kuding tea, is a beverage and traditional medicine with a long history of use in China for its purported health benefits, including antioxidant and anti-inflammatory properties.[1][2] The therapeutic potential of this plant is attributed to its complex phytochemical profile, which is dominated by two major classes of compounds: triterpenoid saponins and polyphenols.[1][3]

The polyphenolic content is largely composed of acyl-quinic acids. These are esters formed between quinic acid and a phenolic acid. It is critical to distinguish between the two primary subclasses found in plants:

-

Caffeoylquinic Acids (CQAs): Esters of quinic acid and caffeic acid. These are the most extensively studied and abundant phenolic acids in Ilex kudingcha, with numerous isomers of mono- and di-substituted CQAs (e.g., 3,4-di-O-caffeoylquinic acid, 3,5-di-O-caffeoylquinic acid) having been identified and quantified.[3][4]

-

Galloylquinic Acids (GQAs): Esters of quinic acid and gallic acid. These compounds are classified as hydrolyzable tannins. 3,4-di-O-galloylquinic acid is a known GQA derivative found in various plants and has demonstrated biological activities, including antifungal properties.

While CQAs are well-documented in Kuding tea, the presence of GQAs like 3,4-di-O-galloylquinic acid remains an under-investigated area. Given the established bioactivity of GQAs, their identification and quantification in Ilex kudingcha are crucial for a complete understanding of the plant's therapeutic profile and for the development of standardized extracts.

Extraction of Galloylquinic Acids from Ilex kudingcha

The primary objective of the extraction process is to efficiently transfer polyphenols from the solid plant matrix into a liquid solvent with minimal degradation. The selection of solvent and extraction methodology is critical for maximizing yield and preserving the integrity of the target analytes.

Causality of Methodological Choices: A solvent system of aqueous ethanol or methanol is standard for polyphenol extraction. The organic solvent (ethanol/methanol) effectively solubilizes the moderately polar phenolic compounds, while water aids in swelling the plant tissue, thereby increasing surface area and facilitating the release of these compounds from the cellular matrix. Advanced techniques like Ultrasound-Assisted Extraction (UAE) are employed to enhance efficiency. The physical phenomenon of acoustic cavitation generated by ultrasound waves disrupts cell walls, leading to greater solvent penetration and significantly reduced extraction times compared to conventional maceration.

Detailed Protocol: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation:

-

Dry the leaves of Ilex kudingcha at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to prevent enzymatic degradation.

-

Pulverize the dried leaves into a fine powder (e.g., 40-60 mesh) using a mechanical grinder. This increases the surface area available for solvent contact.

-

-

Extraction:

-

Weigh approximately 2.0 g of the dried powder into a conical flask.

-

Add 50 mL of 70% (v/v) aqueous ethanol. This ratio represents a robust starting point for extracting a broad range of polyphenols.

-

Place the flask in an ultrasonic bath.

-

Perform sonication for 45 minutes at a frequency of 40 kHz and a controlled temperature of 55°C.

-

-

Separation and Concentration:

-

After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

-

Decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.

-

Combine the filtrate from two consecutive extractions of the same sample to ensure exhaustive recovery.

-

Remove the ethanol from the extract using a rotary evaporator under reduced pressure at 50°C.

-

Lyophilize the remaining aqueous portion to obtain a dry crude polyphenol extract.

-

-

Storage:

-

Store the final dried extract at -20°C in a desiccated environment to prevent degradation prior to analysis.

-

Analytical Framework for Quantification by HPLC

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the definitive method for the separation and quantification of individual phenolic compounds within a complex plant extract.

Principle of Analysis: The technique utilizes a reversed-phase C18 column, where the stationary phase is nonpolar. A polar mobile phase is passed through the column. Nonpolar compounds in the extract have a higher affinity for the stationary phase and thus move more slowly, while more polar compounds have a higher affinity for the mobile phase and elute faster. By gradually increasing the proportion of organic solvent in the mobile phase (gradient elution), compounds are separated based on their hydrophobicity. The DAD detector measures absorbance across a range of UV-Vis wavelengths, allowing for both quantification at a specific wavelength and spectral analysis to aid in peak identification. For galloyl derivatives, a detection wavelength of approximately 270-280 nm is optimal.[5]

Detailed Protocol: HPLC-DAD Analysis

-

Instrumentation and Conditions:

-

System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. The acid ensures phenolic acids are in their protonated form, leading to sharper, more symmetrical peaks.

-

Mobile Phase B: Acetonitrile.

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 272 nm for galloylquinic acids, with spectral scanning from 210-400 nm.[5]

-

-

Sample and Standard Preparation:

-

Sample: Re-dissolve the dried extract in the initial mobile phase composition (e.g., 95% A, 5% B) to a known concentration (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter before injection.

-

Standard: Prepare a stock solution of certified 3,4-di-O-galloylquinic acid reference standard in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

-

-

Gradient Elution Program:

-

A gradient program ensures efficient separation of compounds with varying polarities.

-

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 95 | 5 |

| 10.0 | 85 | 15 |

| 25.0 | 70 | 30 |

| 40.0 | 50 | 50 |

| 45.0 | 10 | 90 |

| 50.0 | 95 | 5 |

| 55.0 | 95 | 5 |

-

Quantification:

-

Inject the standard solutions to generate a linear calibration curve by plotting peak area against concentration. The curve must have a correlation coefficient (R²) > 0.999 for accuracy.

-

Inject the prepared Kuding tea extract sample.

-

Identify the peak corresponding to 3,4-di-O-galloylquinic acid by comparing its retention time and UV spectrum with the reference standard.

-

Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

-

-

Confirmatory Analysis (LC-MS):

-

For unambiguous identification, especially during initial discovery, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. This technique provides the mass-to-charge ratio (m/z) of the eluting compound, confirming its molecular weight and providing fragmentation data that acts as a structural fingerprint.

-

Data on Structurally Related Compounds in Ilex kudingcha

While specific data for 3,4-di-O-galloylquinic acid in Ilex kudingcha is pending investigation, extensive research has been conducted on its structural analogs, the dicaffeoylquinic acids. The table below summarizes representative findings for these compounds, providing a quantitative context for researchers exploring this class of molecules in Kuding tea.

| Compound | Abbreviation | Reported Content Range (mg/g dry weight) | Source(s) |

| 3,4-di-O-caffeoylquinic acid | 3,4-diCQA | 1.6 - 5.2 | [3] |

| 3,5-di-O-caffeoylquinic acid | 3,5-diCQA | 7.0 - 52.1 | [3] |

| 4,5-di-O-caffeoylquinic acid | 4,5-diCQA | 2.1 - 10.7 | [3] |

| Total Polyphenol Content | TPC | ~100 - 190 (mg GAE/g) | [1] |

Note: Content can vary significantly based on plant genetics, origin, harvest time, and processing methods. GAE = Gallic Acid Equivalents.

Pharmacological Context and Future Research Directions

The justification for investigating 3,4-diGQA in Ilex kudingcha is rooted in the established bioactivities of both diCQAs and GQAs. DiCQAs isolated from Kuding tea have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPKs signaling pathways.[2] Separately, galloylquinic acid derivatives are known for their strong antioxidant activity, which increases with the number of galloyl groups on the quinic acid structure.

Future Research: The immediate and most critical research objective is to apply the analytical framework detailed in this guide to screen a variety of Ilex kudingcha samples. This will definitively establish the presence or absence of 3,4-di-O-galloylquinic acid and other related GQA derivatives. Should these compounds be identified, subsequent research should focus on:

-

Quantification: Determining the concentration range across different cultivars and processing methods.

-

Isolation: Purifying the compounds for in-depth structural elucidation and bioactivity screening.

-

Pharmacological Evaluation: Assessing their specific contribution to the overall anti-inflammatory, antioxidant, and other therapeutic effects of Kuding tea.

By systematically exploring the galloylquinic acid profile, the scientific community can build a more complete and accurate understanding of the chemical basis for the health benefits of Ilex kudingcha, paving the way for novel applications in nutraceuticals and drug development.

References

-

Baratto, L., et al. (2013). Solid-phase extraction of galloyl- and caffeoylquinic acids from natural sources (Galphimia glauca and Arnicae flos) using pure zirconium silicate and bismuth citrate powders as sorbents inside micro spin columns. Journal of Separation Science, 36(20), 3351-3358. [Link]

-

Wupper, S., et al. (2020). Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea—From Beverage to Herbal Extract. Nutrients, 12(9), 2796. [Link]

-

Amarowicz, R., & Weidner, S. (2001). A rapid HPLC method for the determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 10(3), 19-22. [Link]

-

Andrade, J., et al. (2022). Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. Journal of Ethnopharmacology, 295, 115430. [Link]

-

Kardani, K., et al. (2013). RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. Journal of Applied Pharmaceutical Science, 3(5), 37-42. [Link]

-

Yin, P., et al. (2022). Comparison analysis of bioactive constituents and heavy metals among original plants of Kuding tea from the genus Ilex. Arabian Journal of Chemistry, 15(1), 103525. [Link]

-

Acharya, J., et al. (2017). Isolation of Gallic Acid and Estimation of Total Phenolic Content in Some Medicinal Plants and Their Antioxidant Activity. Journal of Nepal Chemical Society, 36, 94-101. [Link]

-

Mondal, P., et al. (2022). Isolation, Characterization and quantification of gallic acid from hydro alcoholic flower extract of Woodfordia fruticosa (L.) k. Journal of Medicinal Plants Studies, 10(3), 318-323. [Link]

-

Karamać, M., et al. (2006). Content of Gallic Acid in Selected Plant Extracts. Polish Journal of Food and Nutrition Sciences, 15(1), 55-58. [Link]

-

Liu, Z., et al. (2021). Phytochemical Analysis Using UPLC-MS Combined with Network Pharmacology Approaches to Explore the Biomarkers for the Quality Control of Tannin Fraction of Phyllanthus emblica L. Evidence-Based Complementary and Alternative Medicine, 2021, 6683569. [Link]

-

Gurav, N., et al. (2013). RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. Journal of Applied Pharmaceutical Science, 3(5), 037-042. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Phenolic Acids. Retrieved February 26, 2026, from [Link]

-

Zhang, J., et al. (2021). Determination of Polyphenols in Ilex kudingcha and Insect Tea (Leaves Altered by Animals) by Ultra-high-performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS) and Comparison of Their Anti-Aging Effects. Frontiers in Chemistry, 8, 597204. [Link]

-

Wupper, S., et al. (2020). Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea—From Beverage to Herbal Extract [Data set]. Nutrients. [Link]

-

Liu, L., et al. (2009). Determination of polyphenolic content and antioxidant activity of kudingcha made from Ilex kudingcha C.J. Tseng. Food Chemistry, 112(1), 35-41. [Link]

-

Chen, H., et al. (2019). Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms. Food and Chemical Toxicology, 126, 332-342. [Link]

-

Dadkhah, A., et al. (2022). Phytochemical Analysis and Antioxidant Activity of Eight Cultivars of Tea (Camellia sinensis) and Rapid Discrimination with FTIR. Pharmaceutical Sciences, 28(3), 416-427. [Link]

-

Lin, Y-L., et al. (2018). Relative content of gallic acid over 5-galloylquinic acid as an index for the baking intensity of oolong teas. Journal of Food and Drug Analysis, 26(2), 640-646. [Link]

-

Zhai, X., et al. (2016). Chemical characteristics of an Ilex Kuding tea polysaccharide and its protective effects against high fructose-induced liver injury and vascular endothelial dysfunction in mice. Food & Function, 7(5), 2245-2255. [Link]

-

Zhang, J., et al. (2022). Alterations in the phytochemical composition and antioxidant activity of Ligustrum robustum according to continuous wet- and dry-heat treatment. Journal of Food Biochemistry, 46(1), e13998. [Link]

Sources

- 1. Chemical Composition, Bioactivity and Safety Aspects of Kuding Tea—From Beverage to Herbal Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

Hydrolysable tannins and galloylquinic acid derivatives classification

An In-Depth Technical Guide to the Classification of Hydrolyzable Tannins and Galloylquinic Acid Derivatives

Introduction: Defining the Landscape of Hydrolyzable Tannins

Hydrolyzable tannins (HTs) are a major class of plant polyphenols characterized by a central polyol core, typically D-glucose, whose hydroxyl groups are esterified with gallic acid or its derivatives.[1][2] Unlike condensed tannins (proanthocyanidins), which are polymeric flavonoids, hydrolyzable tannins are susceptible to cleavage by hydrolysis with weak acids, bases, or enzymes like tannase, yielding the polyol core and the constituent phenolic acids.[1][3][4] Their molecular weights can range from approximately 500 to over 3,000 Daltons (Da).[5] These compounds play crucial roles in plant defense mechanisms and possess a wide array of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, making them a focal point for drug discovery and development.[3][6][7][8][9] This guide provides a detailed classification of hydrolyzable tannins and the closely related galloylquinic acid derivatives, explores their biosynthetic origins, and outlines key analytical methodologies for their study.

Part 1: A Hierarchical Classification Framework

The classification of hydrolyzable tannins is based on the nature of the phenolic acids released upon hydrolysis. This leads to two primary subgroups: gallotannins and ellagitannins.[1][6][10][11]

Gallotannins: The Gallic Acid Esters

Gallotannins are the simpler form of hydrolyzable tannins. Upon hydrolysis, they release gallic acid and the polyol core.[3][11] Their structure is built upon the progressive galloylation of the glucose core.

-

Core Precursor: The biosynthetic pathway begins with the formation of 1-O-galloyl-β-D-glucose, also known as β-glucogallin.[3][10][12]

-

Simple Galloylglucoses: Subsequent enzymatic galloylation reactions lead to the formation of di-, tri-, tetra-, and ultimately pentagalloylglucose (β-1,2,3,4,6-penta-O-galloyl-D-glucopyranose), which is considered a pivotal intermediate in tannin biosynthesis.[3][13][14]

-

Complex Gallotannins: More complex gallotannins are formed when additional gallic acid units are attached through depside bonds to the existing galloyl groups of the pentagalloylglucose core.[3] Commercial tannic acid is often a complex mixture of such polygalloyl glucoses.[14]

Galloylquinic Acid Derivatives

Closely related to gallotannins are derivatives where the polyol core is a cyclitol, such as quinic acid, instead of glucose.[2][15] These compounds, like 3,4,5-tri-O-galloylquinic acid, are found in various plants and exhibit significant biological activities, including antiviral and DNA polymerase inhibitory effects.[15][16] Their biosynthesis involves the esterification of gallic acid to the quinic acid core, catalyzed by specific galloyltransferases.[17]

Ellagitannins: The Ellagic Acid Producers

Ellagitannins are structurally more complex and diverse than gallotannins. They are defined by the presence of at least one hexahydroxydiphenoyl (HHDP) group, which is formed by the intramolecular C-C oxidative coupling between two spatially adjacent galloyl groups on the glucose core.[10][18][19] Upon hydrolysis, the HHDP group is released and spontaneously lactonizes to form the more stable ellagic acid.[6][20]

The vast structural diversity of ellagitannins, with over 500 identified compounds, arises from several factors:

-

The number and position of HHDP groups.

-

Further oxidative modifications of the HHDP group (e.g., to dehydrohexahydroxydiphenoyl (DHHDP) units).[18]

-

The formation of oligomers through intermolecular C-O or C-C linkages between monomeric units.[20]

Ellagitannins can be sub-classified into monomers (e.g., tellimagrandin I, casuarictin), oligomers (e.g., oenothein B, sanguiin H-6), and polymers.[19][20][21]

Diagram 1: Hierarchical Classification of Hydrolyzable Tannins

Caption: Hierarchical classification of hydrolysable tannins and their derivatives.

Part 2: Biosynthetic Origins - A Unified Pathway

The biosynthesis of all hydrolyzable tannins originates from the shikimate pathway, a central route in plant secondary metabolism.[10][22][23] Understanding this pathway is critical for comprehending the structural logic of these molecules.

-

Gallic Acid Formation: The journey begins with the conversion of 3-dehydroshikimic acid, an intermediate of the shikimate pathway, into gallic acid.[10][23]

-

Formation of β-Glucogallin: In a pivotal step, gallic acid is esterified with UDP-glucose by a UDP-glucosyltransferase (UGT) to form 1-O-galloyl-β-D-glucose (β-glucogallin).[10][12] This molecule serves as the primary acyl donor for subsequent reactions.[13]

-

Synthesis of Pentagalloylglucose (PGG): Through a series of reactions catalyzed by acyltransferases, β-glucogallin is converted to the key intermediate, 1,2,3,4,6-pentagalloylglucose (PGG).[12][13]

-

Divergence Point: PGG is the crucial branch point. It can be further acylated with galloyl groups via depside linkages to form complex gallotannins, or it can undergo intramolecular oxidative coupling to form the HHDP bridge, marking the entry into the vast family of ellagitannins.[12][13]

Diagram 2: Biosynthetic Pathway of Hydrolyzable Tannins

Caption: Simplified biosynthetic pathway from shikimate to tannins.

Part 3: Analytical Methodologies for Characterization

The structural complexity and heterogeneity of hydrolyzable tannins necessitate a multi-faceted analytical approach. The choice of technique is driven by the goal, whether it is quantification, preliminary identification, or complete structural elucidation.

Extraction and Isolation

The initial and most critical step is the efficient extraction of tannins from the plant matrix.

-

Solvent Choice: Hydrolyzable tannins are highly soluble in polar solvents.[24] Mixtures of water with ethanol, methanol, or acetone are commonly used.[25][26] Pressurized hot water extraction (PHWE) has emerged as a green and efficient alternative.[27] The causality here is that the polarity of the solvent must match the highly hydroxylated nature of the tannins to overcome the forces holding them within the plant matrix.

-

Purification: Crude extracts are complex mixtures. Purification often requires a combination of chromatographic techniques. Centrifugal Partition Chromatography (CPC) is highly effective for separating these hydrophilic compounds, followed by size-exclusion chromatography or preparative HPLC for final purification.[28]

Protocol 1: General Solid-Liquid Extraction of Hydrolyzable Tannins

-

Sample Preparation: Air-dry the plant material at a temperature below 40°C to prevent thermal degradation and grind it into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.

-

Solvent Selection: Prepare a 70% aqueous acetone or 80% aqueous methanol solution. These solvents are effective because the organic component helps to disrupt cell membranes while the water ensures the highly polar tannins are solubilized.

-

Extraction: Macerate the powdered plant material with the chosen solvent (e.g., 1:10 solid-to-solvent ratio, w/v) with constant stirring at room temperature for 24 hours. Alternatively, use ultrasonication for 30-60 minutes to enhance extraction efficiency by cavitation.

-

Filtration & Concentration: Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction on the residue 2-3 times to ensure exhaustive recovery. Combine the filtrates.

-

Solvent Removal: Remove the organic solvent (acetone/methanol) from the combined filtrate using a rotary evaporator under reduced pressure at <40°C.

-

Lyophilization: Freeze-dry the remaining aqueous extract to obtain a stable, powdered crude tannin extract for further analysis or purification.

Chromatographic and Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of modern tannin analysis.[25][29]

-

HPLC Separation: Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common method. A gradient elution with acidified water and an organic solvent (acetonitrile or methanol) is used to separate compounds based on polarity. For highly polar species, Hydrophilic Interaction Chromatography (HILIC) can provide complementary separation.[29]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is highly effective for analyzing tannins.[30] High-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass data, enabling the determination of elemental compositions.[29][30] Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns, such as the loss of galloyl (152 Da) or HHDP (302 Da) units, which are crucial for structural identification.[21]

| Parameter | Typical Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent separation for a wide range of polyphenols based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and ionization efficiency in MS. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | The organic phase elutes the more hydrophobic compounds. |

| Elution | Gradient (e.g., 5% to 60% B over 30 min) | A gradient is necessary to resolve the complex mixture of tannins with varying polarity. |

| Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for these thermally labile molecules; the acidic phenolic protons are easily lost in negative mode. |

| MS Analyzer | Q-TOF, Orbitrap, or Triple Quadrupole | HR-MS (TOF, Orbitrap) for accurate mass identification; Triple Quad for targeted quantitative analysis (MRM).[30] |

| Table 1: Typical HPLC-MS parameters for hydrolyzable tannin analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides invaluable data on molecular weight and fragmentation, NMR is essential for the unambiguous structural elucidation of purified compounds and for quantitative analysis of functional groups in complex mixtures.[25][31]

-

1D and 2D NMR: For pure compounds, 1H, 13C, and 2D NMR experiments (COSY, HSQC, HMBC) are used to determine the complete chemical structure, including the stereochemistry of the glucose core and the attachment points of the galloyl/HHDP groups.[28]

-

Quantitative ³¹P NMR: This powerful technique allows for the simultaneous detection and quantification of all reactive hydroxyl groups (aliphatic, phenolic) and carboxylic acids in a tannin sample.[31][32][33] The sample is derivatized in situ with a phosphorus-containing reagent (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, Cl-TMDP). The resulting phosphitylated groups have distinct and well-resolved chemical shifts in the ³¹P NMR spectrum, allowing for precise quantification against an internal standard.[14][34][35] This method provides a unique "fingerprint" for a tannin sample, enabling its classification and purity assessment.[33][35]

Protocol 2: Quantitative ³¹P NMR Analysis of Tannin Hydroxyl Groups

-

Reagent Preparation: Prepare a solvent mixture of anhydrous pyridine and CDCl₃ (1.6:1 v/v) over 4Å molecular sieves. Prepare an internal standard solution (e.g., 0.1 M cholesterol) and a relaxation agent (e.g., chromium(III) acetylacetonate) in the same solvent mixture.

-

Sample Derivatization (Self-Validating): Accurately weigh 7-10 mg of the dry tannin extract into a vial. Add 300 µL of the NMR solvent, 100 µL of the internal standard solution, and 100 µL of the phosphitylating reagent (Cl-TMDP).[14] The reaction is quantitative for all labile protons, ensuring the validity of the subsequent measurement.

-

NMR Acquisition: Tightly cap the vial, mix, and allow the reaction to proceed for ~90 minutes at room temperature. Transfer the solution to an NMR tube. Acquire the ³¹P NMR spectrum using inverse-gated decoupling to ensure accurate integration.

-

Data Analysis: Integrate the signals corresponding to the different types of hydroxyl groups (which appear in distinct chemical shift regions) and the internal standard. Calculate the concentration (mmol/g) of each functional group based on the known concentration of the internal standard. This provides a quantitative profile of the sample's composition.[33]

Diagram 3: Analytical Workflow for Tannin Characterization

Caption: A comprehensive workflow for tannin analysis and characterization.

Conclusion

The classification of hydrolyzable tannins and galloylquinic acid derivatives is rooted in their chemical structures, which are a direct reflection of their biosynthetic origins from the shikimate pathway. A clear distinction between gallotannins and the more complex ellagitannins provides a fundamental framework for their study. For researchers and drug development professionals, a deep understanding of this classification, combined with robust analytical methodologies, is paramount. The synergistic use of advanced separation techniques like HPLC and CPC with powerful structural elucidation tools such as high-resolution mass spectrometry and quantitative NMR provides the necessary toolkit to isolate, identify, and characterize these potent and promising natural products.

References

-

Oda, S., et al. (2023). Elucidation and reconstitution of hydrolyzable tannin biosynthesis. Plant and Cell Physiology. Available at: [Link]

-

Argyropoulos, D. S., et al. (2013). Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 1. Model Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Díaz-Rizzolo, D. A., et al. (2021). Biosynthesis of hydrolyzable tannins. ResearchGate. Available at: [Link]

-

Bayramoğlu, E. E., & Çivi, S. (2024). REVIEW OF TANNINS CURRENTLY USED IN THE LEATHER INDUSTRY. PART 1: HYDROLYSABLE TANNINS. ICAMS 2024. Available at: [Link]

-

Pharmacy 180. Biosynthesis of Tannins - Pharmacognosy. Available at: [Link]

-

Okuda, T., et al. (2012). Chemical structures of gallotannins and ellagitannins isolated from E. camaldulensis leaves. ResearchGate. Available at: [Link]

-

Gross, G. G. (2001). Biosynthesis and subcellular distribution of hydrolyzable tannins. PubMed. Available at: [Link]

-

Quideau, S. (2011). Chemical structure of hydrolyzable tannins, gallotannins (A); and ellagitannins (B). ResearchGate. Available at: [Link]

-

Argyropoulos, D. S., et al. (2013). Tannin structural elucidation and quantitative31P NMR analysis. 1. Model compounds. ACS Publications. Available at: [Link]

-

Genedi, M., et al. (2022). Hydrolyzable Tannins in the Management of Th1, Th2 and Th17 Inflammatory-Related Diseases. MDPI. Available at: [Link]

-

Ferrazzano, G. F., et al. (2017). Proanthocyanidins and hydrolysable tannins: occurrence, dietary intake and pharmacological effects. British Journal of Pharmacology. Available at: [Link]

-

Quideau, S., et al. (2011). Hydrolyzable Tannins: Gallotannins, Ellagitannins, and Ellagic Acid. Taylor & Francis eBooks. Available at: [Link]

-

Singh, A., et al. (2025). A Comprehensive Review of Bioactive Tannins in Foods and Beverages: Functional Properties, Health Benefits, and Sensory Qualities. MDPI. Available at: [Link]

-

Karonen, M., et al. (2025). Mass Spectrometry‐Based Applications in Tannin Analytics: From Qualitative and Quantitative Analyses to Biological Activity. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

-

Mueller-Harvey, I. (2025). Analysis of hydrolysable tannins. ResearchGate. Available at: [Link]

-

Bayramoğlu, E. E., & Çivi, S. (2025). Review of Tannins Currently Used in the Leather Industry. Part 1: Hydrolysable Tannins. Available at: [Link]

-

Argyropoulos, D. S., et al. (2013). Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 2. Hydrolyzable Tannins and Proanthocyanidins. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Khadempour, L., et al. (2022). Regulation of Plant Tannin Synthesis in Crop Species. Frontiers in Plant Science. Available at: [Link]

-

Sempio, C., et al. (2019). Comprehensive analysis of chestnut tannins by reversed phase and hydrophilic interaction chromatography coupled to ion mobility and high resolution mass spectrometry. PubMed. Available at: [Link]

-

Landete, J. M. (2011). Food Ellagitannins: Structure, Metabolomic Fate, and Biological Properties. Agritrop. Available at: [Link]

-

Argyropoulos, D. S., et al. (2013). Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 1. Model Compounds. ART. Available at: [Link]

-

Wisdom Library. (2026). Hydrolysable tannin: Significance and symbolism. Available at: [Link]

-

Wikipedia. Ellagitannin. Available at: [Link]

-

Argyropoulos, D. S., et al. (2013). Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 2. Hydrolyzable Tannins and Proanthocyanidins. ACS Publications. Available at: [Link]

-

Pharmacy 180. Isolation of Tannins - Pharmacognosy. Available at: [Link]

-

Willis, R. B., & Allen, P. R. (1998). Improved method for measuring hydrolyzable tannins using potassium iodate. Analyst. Available at: [Link]

-

Micucci, M., et al. (2023). Possible Beneficial Effects of Hydrolyzable Tannins Deriving from Castanea sativa L. in Internal Medicine. PubMed. Available at: [Link]

-

Ferrazzano, G. F., et al. (2017). Proanthocyanidins and hydrolysable tannins: occurrence, dietary intake and pharmacological effects. PubMed. Available at: [Link]

-

Natural Chemistry Research Group. Hydrolysable Tannins. Available at: [Link]

-

Davis, A. L., & Cai, Y. (1999). Analysis of Hydrolysable Tannins. Tara. Available at: [Link]

-

Ferrazzano, G. F., et al. (2017). Proanthocyanidins and hydrolysable tannins: occurrence, dietary intake and pharmacological effects. ResearchGate. Available at: [Link]

-

Le, P. A., et al. (2024). Isolation of Hydrolyzable Tannins from Castanea sativa Using Centrifugal Partition Chromatography. PubMed. Available at: [Link]

-

Silvateam. Tannin classification. Available at: [Link]

-

Dufour, C., et al. (2002). Assessment of the Molecular Weight Distribution of Tannin Fractions through MALDI-TOF MS Analysis of Protein-Tannin Complexes. CORE. Available at: [Link]

-

Barry, K. M., et al. (2026). Identification of hydrolysable tannins in the reaction zone of Eucalyptus nitens wood by high performance liquid chromatography-electrospray ionisation mass spectrometry. ResearchGate. Available at: [Link]

-

Hagerman, A. E., et al. (1997). Methods for Determination of Condensed and Hydrolyzable Tannins. datapdf.com. Available at: [Link]

-

Willis, R. B., & Allen, P. R. (1998). Improved method for measuring hydrolyzable tannins using potassium iodate. Analyst (RSC Publishing). Available at: [Link]

-

Rinaldi, L., et al. (2021). An Analytical Toolbox for Fast and Straightforward Structural Characterisation of Commercially Available Tannins. PMC. Available at: [Link]

-

Wikipedia. Hydrolysable tannin. Available at: [Link]

-

Micucci, M., et al. (2023). Possible Beneficial Effects of Hydrolyzable Tannins Deriving from Castanea sativa L. in Internal Medicine. MDPI. Available at: [Link]

-

Fernández-Poyatos, M. D. C., et al. (2020). Technological Application of Tannin-Based Extracts. MDPI. Available at: [Link]

-

Phumthum, M., & Srinuanchai, W. (2019). Pressurized hot water extraction of hydrosable tannins from Phyllanthus tenellus Roxb. Available at: [Link]

-

Yeap, S. K., et al. (2025). Extraction of hydrolysable tannins from Phyllanthus niruri Linn.: Effects of solvents and extraction methods. ResearchGate. Available at: [Link]

-

SlidePlayer. Tannins. Available at: [Link]

-

Grokipedia. 3,4,5-Tri-O-galloylquinic acid. Available at: [Link]

-

Wikipedia. 3,4,5-Tri-O-galloylquinic acid. Available at: [Link]

-

da Silva, M. A., et al. (2022). Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. Embrapa. Available at: [Link]

Sources

- 1. icams.ro [icams.ro]

- 2. Hydrolysable tannin - Wikipedia [en.wikipedia.org]

- 3. Proanthocyanidins and hydrolysable tannins: occurrence, dietary intake and pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Possible Beneficial Effects of Hydrolyzable Tannins Deriving from Castanea sativa L. in Internal Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proanthocyanidins and hydrolysable tannins: occurrence, dietary intake and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elucidation and reconstitution of hydrolyzable tannin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tannin classification | Silvateam [silvateam.com]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis and subcellular distribution of hydrolyzable tannins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. art.torvergata.it [art.torvergata.it]

- 15. grokipedia.com [grokipedia.com]

- 16. 3,4,5-Tri-O-galloylquinic acid - Wikipedia [en.wikipedia.org]

- 17. Buy 3,4,5-Tri-O-galloylquinic acid | 99745-62-7 [smolecule.com]

- 18. taylorfrancis.com [taylorfrancis.com]

- 19. Ellagitannin - Wikipedia [en.wikipedia.org]

- 20. agritrop.cirad.fr [agritrop.cirad.fr]

- 21. researchgate.net [researchgate.net]

- 22. pharmacy180.com [pharmacy180.com]

- 23. Frontiers | Regulation of Plant Tannin Synthesis in Crop Species [frontiersin.org]

- 24. pharmacy180.com [pharmacy180.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Pressurized hot water extraction of hydrosable tannins from Phyllanthus tenellus Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Isolation of Hydrolyzable Tannins from Castanea sativa Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Comprehensive analysis of chestnut tannins by reversed phase and hydrophilic interaction chromatography coupled to ion mobility and high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Mass Spectrometry‐Based Applications in Tannin Analytics: From Qualitative and Quantitative Analyses to Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Making sure you're not a bot! [ask.orkg.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. art.torvergata.it [art.torvergata.it]

- 35. An Analytical Toolbox for Fast and Straightforward Structural Characterisation of Commercially Available Tannins - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Di-O-Galloylquinic Acid (3,4-DOGQA): Biological Activity Profile & Technical Guide

Executive Summary

3,4-Di-O-galloylquinic acid (3,4-DOGQA) is a bioactive polyphenolic compound belonging to the class of hydrolysable tannins (gallotannins). Structurally composed of a quinic acid core esterified with gallic acid moieties at the C-3 and C-4 positions, it is a critical secondary metabolite found in medicinal plants such as Copaifera langsdorffii (diesel tree), Pistacia lentiscus, and Myrothamnus flabellifolius.[1]

This technical guide dissects the biological activity profile of 3,4-DOGQA, focusing on its potent antiviral (HIV-1 Reverse Transcriptase inhibition), antioxidant (ROS scavenging), and antiurolithic (kidney stone prevention) mechanisms. Unlike non-specific polyphenols, 3,4-DOGQA exhibits structure-activity relationships (SAR) dependent on the specific regiochemistry of its galloyl groups, distinguishing it from its isomers (3,5-DOGQA or 4,5-DOGQA).

Chemical Identity & Properties

| Property | Description |

| Chemical Name | 3,4-Di-O-galloylquinic acid |

| Class | Hydrolysable Tannin (Galloylquinic Acid) |

| Molecular Formula | C₂₁H₂₀O₁₄ |

| Molecular Weight | ~496.37 g/mol |

| Solubility | Soluble in Methanol, Ethanol, Water (warm); Insoluble in non-polar solvents (Hexane). |

| Key Functional Groups | Polyphenolic hydroxyls (catechol/pyrogallol moieties), Carboxylic acid (quinic core). |

| Stability | Sensitive to oxidation and high pH; stable in acidic alcoholic solutions. |

Structural Significance

The presence of two galloyl groups (trihydroxybenzoyl moieties) provides a high density of phenolic hydroxyls. These groups are the primary drivers for:

-

Hydrogen Atom Transfer (HAT): For radical scavenging.

-

Protein Binding: Via hydrogen bonding and hydrophobic interactions (e.g., with viral enzymes).

-

Metal Chelation: Sequestration of Fe²⁺/Cu²⁺ to prevent Fenton reactions.

Biological Activity Profile

Antiviral Activity (HIV-1 RT Inhibition)

3,4-DOGQA has been identified as a potent inhibitor of HIV-1 Reverse Transcriptase (RT) . Unlike nucleoside inhibitors (NRTIs), galloylquinic acids typically act as non-nucleoside inhibitors (NNRTIs) or via allosteric interference.

-

Mechanism: The galloyl moieties interact with the enzyme's binding pocket, likely interfering with the template-primer complex or the enzyme's conformational flexibility.

-

Potency: While 3,4,5-tri-O-galloylquinic acid is often cited as the most potent, the di-galloyl esters (including 3,4-DOGQA) retain significant inhibitory capacity, often with better bioavailability due to lower molecular weight.

Antioxidant & Cytoprotective Mechanisms

The compound exhibits radical scavenging activity comparable to or exceeding that of ascorbic acid and Trolox.

-

ROS Scavenging: Directly neutralizes superoxide anions (

) and hydroxyl radicals ( -

Lipid Peroxidation Inhibition: Protects cell membranes by intercepting peroxyl radicals (

) in the lipid bilayer. -

Pathway Modulation: Upregulates endogenous antioxidant defenses (e.g., SOD, Catalase) potentially via the Nrf2/ARE signaling pathway .

Antiurolithic Activity (Kidney Stone Prevention)

Research indicates that galloylquinic acids inhibit the formation of calcium oxalate (CaOx) crystals.[2]

-

Crystal Growth Inhibition: 3,4-DOGQA binds to the surface of CaOx crystals, preventing aggregation.

-

Cellular Protection: Reduces oxalate-induced oxidative stress in renal epithelial cells, preventing crystal adhesion.[1][2]

Mechanistic Visualization

The following diagram illustrates the dual mechanism of action for 3,4-DOGQA: direct enzyme inhibition (Antiviral) and oxidative stress reduction (Cytoprotective).

Caption: Dual therapeutic pathways of 3,4-DOGQA targeting viral enzymes and oxidative stress.

Experimental Protocols

Extraction and Isolation from Copaifera langsdorffii

To study 3,4-DOGQA, it must be isolated in high purity. This protocol ensures the preservation of the labile ester bonds.

Reagents: Methanol (HPLC grade), Formic Acid, Sephadex LH-20, C18 Column.

-

Extraction: Macerate dried leaves of C. langsdorffii in 70% Methanol (1:10 w/v) for 48 hours at room temperature (avoid heat to prevent hydrolysis).

-

Partitioning: Filter and concentrate the extract. Suspend in water and partition sequentially with Hexane (remove lipids) and Ethyl Acetate (enrich polyphenols).

-

Fractionation:

-

Load the Ethyl Acetate fraction onto a Sephadex LH-20 column.

-

Elute with a gradient of Water:Methanol (100:0 to 0:100).

-

Collect fractions rich in galloylquinic acids (monitor via TLC/UV at 280nm).

-

-

Purification (Preparative HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 10-40% B over 30 mins.

-

Detection: UV 280nm. Isolate the peak corresponding to 3,4-DOGQA (verify via MS, typical [M-H]⁻ m/z ~495).

-

DPPH Radical Scavenging Assay (Self-Validating)

This assay quantifies the antioxidant capacity.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. (Solution must be deep purple).

-

Treatment:

-

Prepare serial dilutions of 3,4-DOGQA (1–100 µM).

-

Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

-

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Measurement: Read absorbance at 517 nm .

-

Validation:

-

Negative Control: Methanol + DPPH (Max Absorbance).

-

Positive Control: Ascorbic Acid (Standard curve).

-

Calculation: % Inhibition =

.

-

Pharmacokinetics & ADME Considerations

-

Absorption: Like other gallotannins, 3,4-DOGQA has low oral bioavailability due to its high molecular weight and polarity.

-

Metabolism: It is subject to hydrolysis by esterases in the gut, releasing Gallic Acid and Quinic Acid .

-

Bioactive Metabolites: The released gallic acid is readily absorbed and contributes significantly to the systemic antioxidant effect. However, for antiviral activity in the gut or epithelium, the intact ester is required.

References

-

PubChem. (2025).[3] 3,4-di-O-galloylquinic acid | C21H20O14 | CID 460895.[3] National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2023). Galloylquinic acid derivatives from Copaifera langsdorffii leaves display gastroprotective activity.[4] Retrieved from [Link]

-

Grokipedia. (2023).[2] 3,4,5-Tri-O-galloylquinic acid: Structure and Activity. Retrieved from [Link]

-

ResearchGate. (2025). Antioxidant Activity of Galloyl Quinic Derivatives Isolated from P. lentiscus Leaves.[5] Retrieved from [Link]

Sources

Molecular weight and formula of 3,4-Di-O-galloylquinic acid

An In-depth Technical Guide to 3,4-Di-O-galloylquinic acid

Authored by: Gemini, Senior Application Scientist

Introduction: 3,4-Di-O-galloylquinic acid is a naturally occurring polyphenolic compound belonging to the gallotannin class of hydrolyzable tannins.[1][2] Structurally, it is characterized by a quinic acid core esterified with two gallic acid moieties at the 3 and 4 positions.[1] As a member of the galloylquinic acid family, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with this class of compounds, including antioxidant, anti-inflammatory, antiviral, and antifungal properties.[3] This guide provides a comprehensive technical overview of its core chemical properties, analytical characterization, and therapeutic potential to support advanced research and development initiatives.

Physicochemical Properties and Structure

The fundamental identity of 3,4-Di-O-galloylquinic acid is defined by its specific molecular formula and structure, which dictates its chemical behavior and biological interactions.

Core Chemical Data

A summary of the key identifiers and computed properties for 3,4-Di-O-galloylquinic acid is presented below. This data is essential for accurate identification, quantification, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₁₄ | PubChem[1][4] |

| Molecular Weight | 496.4 g/mol | PubChem[1] |

| Monoisotopic Mass | 496.08530531 Da | PubChem[1] |

| IUPAC Name | (1S,3R,4R,5R)-1,3-dihydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid | PubChem[1] |

| CAS Number | 86687-37-8 | ChemicalBook[5] |

| Common Synonyms | 3,4-DOGQA | PubChem[1] |

| Chemical Class | Hydrolyzable Tannin | NIAID ChemDB[1] |

Chemical Structure

The spatial arrangement of atoms and functional groups in 3,4-Di-O-galloylquinic acid is critical to its function. The structure consists of a central cyclohexanecarboxylic acid (quinic acid) core with two galloyl (3,4,5-trihydroxybenzoyl) groups attached via ester linkages.

Caption: 2D structure of 3,4-Di-O-galloylquinic acid.

Natural Occurrence and Isolation

3,4-Di-O-galloylquinic acid has been identified in various plant and fungal species, including Byrsonima fagifolia, Quercus salicina, and Mycoacia fuscoatra.[1] Its extraction and purification from these natural matrices are critical first steps for any pharmacological investigation or use as an analytical standard.

General Isolation Workflow

The isolation of polar phenolic compounds like 3,4-Di-O-galloylquinic acid typically involves solvent extraction followed by multi-step chromatographic purification. The choice of solvent and chromatographic conditions is paramount to achieving high purity and yield.

Caption: General workflow for isolation and purification.

Detailed Protocol: Isolation from Plant Material

This protocol is a representative methodology synthesized from standard practices for isolating polar natural products.[6][7]

-

Sample Preparation: Air-dry the plant material (e.g., leaves of Byrsonima fagifolia) and pulverize it into a fine powder to maximize the surface area for extraction.[7]

-

Solvent Extraction: Macerate the powdered material in a hydromethanolic solvent (e.g., 80% methanol in water) at room temperature.[7] The polarity of the solvent is critical for efficiently extracting galloylquinic acid derivatives. Perform the extraction multiple times to ensure exhaustive recovery.

-

Concentration: Combine the methanolic extracts and remove the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of the target compound. The resulting aqueous suspension can be lyophilized to yield a crude extract powder.

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Perform preparative High-Performance Liquid Chromatography (Prep-HPLC) on a C18 column.[6]

-

Employ a gradient elution system, typically using water (A) and acetonitrile or methanol (B), both acidified with a small amount of formic or acetic acid (e.g., 0.1%) to ensure sharp peak shapes for phenolic acids.[8][9]

-

Monitor the elution profile using a Photo-Diode Array (PDA) detector. Galloylquinic acids exhibit characteristic UV absorbance maxima that can be used for targeted fraction collection.

-

-

Purity Verification: Analyze the collected fractions using an analytical HPLC-PDA or UPLC-MS/MS system to confirm the purity and identity of 3,4-Di-O-galloylquinic acid.[8] Combine fractions with purity exceeding the desired threshold (e.g., >95%).

Analytical Characterization

Unambiguous identification and precise quantification require advanced analytical techniques. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a powerful, highly sensitive, and selective method for this purpose.[8]

UPLC-ESI-MS/MS Analytical Workflow

The process from sample to result involves careful preparation and optimized instrumental parameters to ensure data quality and reproducibility.

Caption: Workflow for UPLC-ESI-MS/MS analysis.

Protocol for Quantification in Biological Matrices

This protocol provides a robust framework for the quantitative analysis of 3,4-Di-O-galloylquinic acid.

-

Preparation of Standards: Prepare a stock solution of purified 3,4-Di-O-galloylquinic acid in methanol.[8] From this stock, create a series of calibration standards by serial dilution with the initial mobile phase (e.g., 10% acetonitrile in water).[8]

-

Sample Preparation: Dilute the sample extract (from Section 2.2 or other sources) with the appropriate solvent to bring the analyte concentration within the linear range of the calibration curve. Filter the solution through a 0.22 µm syringe filter prior to injection to protect the UPLC system.[8]

-

Chromatographic Conditions:

-

Instrument: UPLC system coupled to a tandem mass spectrometer (e.g., Waters ACQUITY Xevo TQ-S).[8]

-

Column: ACQUITY BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[8] A sub-2 µm particle size is crucial for high resolution and rapid analysis.

-

Mobile Phase: A gradient of acetonitrile and 0.5% formic acid in water is effective.[8] The acid maintains the analyte in a protonated state, which is suitable for negative ion mode ESI.

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is around 0.3-0.5 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenolic acids as they readily deprotonate.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest selectivity and sensitivity for quantification. This involves monitoring a specific precursor ion to product ion transition.[8]

-

MRM Transitions & Spectral Data: The precursor ion in negative mode is the deprotonated molecule [M-H]⁻. Collision energy must be optimized to produce characteristic product ions.

-

| Ion Type | m/z (mass-to-charge ratio) | Identification | Source |

| [M-H]⁻ | 495.07802 | Precursor Ion | PubChemLite[4] |

| [M+H]⁺ | 497.09259 | Adduct Ion | PubChem[1] |

| [M+Na]⁺ | 519.07452 | Adduct Ion | PubChem[1] |

| Product Ion | 153.018123 | Galloyl Fragment | PubChem[1] |

Biological Activity and Therapeutic Potential

While specific research on 3,4-Di-O-galloylquinic acid is emerging, the broader class of galloylquinic acid derivatives is well-documented for a range of pharmacological activities relevant to drug discovery.

-

Antioxidant Activity: The presence of multiple phenolic hydroxyl groups, particularly the pyrogallol motif on the galloyl moieties, confers potent radical scavenging capabilities.[3][10] The antioxidant activity of galloylquinic derivatives generally increases with the number of galloyl groups attached to the quinic acid core.[10] This activity is foundational to its potential role in mitigating diseases driven by oxidative stress, such as neurodegenerative and cardiovascular disorders.[3]

-

Antifungal Properties: Extracts rich in galloylquinic acid derivatives, including the 3,4-isomer, have demonstrated significant antifungal activity, particularly against pathogenic yeasts like Cryptococcus spp. This suggests potential applications in developing new antifungal agents.

-

Antiviral Activity: Related compounds such as 3,4,5-tri-O-galloylquinic acid have been shown to inhibit viral reverse transcriptases, including that of HIV-1, indicating a potential mechanism for blocking viral replication.[2]

-

Enzyme Inhibition: Certain gallotannins are known to be potent inhibitors of various enzymes. For example, 3,4,5-tri-O-galloylquinic acid is a selective inhibitor of human DNA polymerase α.[2] This mode of action is a cornerstone of many therapeutic strategies, particularly in oncology.

The established bioactivity of its close structural analogs makes 3,4-Di-O-galloylquinic acid a high-priority candidate for further pharmacological screening and mechanism-of-action studies. Its potential to modulate multiple biological pathways makes it a promising lead compound for developing therapeutics for a variety of complex diseases.

Conclusion

3,4-Di-O-galloylquinic acid is a well-defined natural product with significant therapeutic potential rooted in its potent antioxidant and enzyme-inhibiting properties. This guide has provided a technical framework covering its fundamental chemistry, robust protocols for its isolation and analysis, and an overview of its biological relevance. For researchers and drug development professionals, this compound represents a valuable molecular scaffold. Future research should focus on elucidating its specific molecular targets, exploring its pharmacokinetic and pharmacodynamic profiles, and synthesizing novel derivatives to optimize its therapeutic efficacy and selectivity.

References

-

PubChem. (n.d.). 3,4-di-O-galloylquinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010, April 8). Compound 5-O-Digalloyl-3,4-di-O-galloylquinic acid (FDB018900). Retrieved from [Link]

-

Grokipedia. (n.d.). 3,4,5-Tri-O-galloylquinic acid. Retrieved from [Link]

-

Analytical Methods. (2012, November 1). A simple, rapid and sensitive UPLC-ESI-MS/MS method for the determination of ten polyphenols in Kudiezi injection. Royal Society of Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,4-di-o-galloylquinic acid (C21H20O14). Retrieved from [Link]

-

ResearchGate. (n.d.). Structural formulas of 3,4,5-tri-O-galloylquinic acid. Retrieved from [Link]

-

Embrapa. (2022, July 14). Galloylquinic acid derivatives from Byrsonima fagifolia leaf extract and potential antifungal activity. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Tri-O-galloylquinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (n.d.). The Synthesized Plant Metabolite 3,4,5-Tri-O-Galloylquinic Acid Methyl Ester Inhibits Calcium Oxalate Crystal Growth in a Drosop. Retrieved from [Link]

-

PubMed. (2018, February 22). The Synthesized Plant Metabolite 3,4,5-Tri-O-Galloylquinic Acid Methyl Ester Inhibits Calcium Oxalate Crystal Growth in a Drosophila Model, Downregulates Renal Cell Surface Annexin A1 Expression, and Decreases Crystal Adhesion to Cells. Retrieved from [Link]

-

ResearchGate. (2025, October 16). (PDF) An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments. Retrieved from [Link]

-

Biblioteca Digital de Teses e Dissertações da USP. (2018, February 6). The Synthesized Plant Metabolite 3,4,5-Tri-O-Galloylquinic Acid Methyl Ester Inhibits Calcium Oxalate Crystal Growth in a Drosop. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Gallic Acid: A Promising Lead Molecule for Drug Development. Retrieved from [Link]

-

Chemical Reviews Letters. (2024, September 10). Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Retrieved from [Link]

-

SciELO. (2023, August 30). Development and Validation of Analytical Method by HPLC-PDA and Seasonality from Gallic Acid, Catechin, and Epicatechin in Leaf. Retrieved from [Link]

-

Dergipark. (2016, November 29). UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

Semantic Scholar. (2019, August 7). Integrative Approach Based on Simplex-Centroid Design, ESI-MS and Chemometric Analysis for Comprehensive Characterization of Phenolic. Retrieved from [Link]

-

Life Sciences Leaflets. (2021, June 1). ISOLATION AND PURIFICATION OF GALLIC ACID, CAFFIEC ACID AND FERULIC ACID USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY FROM CLITORIA TERNATEA L.. Retrieved from [Link]

-

PMC. (2024, September 13). Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions. Retrieved from [Link]

-

Amazon S3. (2022, October 10). review on gallic acid: a hopeful lead fragment for drug development. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Antioxidant Activity of Galloyl Quinic Derivatives Isolated from P. lentiscus Leaves. Retrieved from [Link]

Sources

- 1. 3,4-di-O-galloylquinic acid | C21H20O14 | CID 460895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. longdom.org [longdom.org]

- 4. PubChemLite - 3,4-di-o-galloylquinic acid (C21H20O14) [pubchemlite.lcsb.uni.lu]

- 5. 3,4-di-O-galloylquinic acid | 86687-37-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Resolution HPLC-DAD-ESI-MS/MS Protocol for the Analysis of 3,4-Di-O-galloylquinic Acid

Abstract & Scope

This application note details a robust, self-validating protocol for the separation, identification, and quantification of 3,4-Di-O-galloylquinic acid (3,4-DGQA) in complex plant matrices (e.g., Galla Rhois, Byrsonima spp., Myrothamnus spp.).[1] Unlike simple phenolic acids, 3,4-DGQA presents unique analytical challenges due to the presence of positional isomers (e.g., 3,5-di-O-galloylquinic acid) and the lability of the ester bonds. This guide synthesizes chromatographic theory with practical mass spectrometry to ensure high specificity and reproducibility.

Scientific Foundation & Experimental Design

The Analyte: 3,4-Di-O-galloylquinic Acid[1][2]

-

Chemical Structure: A quinic acid core esterified with gallic acid at the C3 and C4 hydroxyl positions.

-

Molecular Formula: C

H -

Molecular Weight: 496.37 g/mol [1]

-

Key Challenge: Differentiating the 3,4-isomer from the thermodynamically stable 3,5-isomer and the 4,5-isomer.

Mechanistic Basis of the Protocol

-

Chromatography (HPLC): We utilize a C18 stationary phase.[1][3] The separation of galloylquinic acid isomers is driven by the spatial orientation of the galloyl groups. The 3,4-isomer, having adjacent galloyl groups (vicinal), typically exhibits distinct hydrophobic interaction profiles compared to the 3,5-isomer (distal substitution), allowing for baseline resolution under optimized gradient conditions.[1]

-

Detection (DAD): Galloyl moieties possess a characteristic UV absorption maximum at 270–280 nm (

transition of the aromatic ring), providing a universal detection channel for quantification.[1] -

Mass Spectrometry (ESI-MS/MS): Negative ion mode (ESI-) is mandatory.[1] Phenolic hydroxyls and the carboxylic acid group deprotonate readily, yielding a stable [M-H]

ion at m/z 495 .[1] Positive mode is insensitive for these acidic polyphenols.

Experimental Protocol

Reagents & Standards

-

Solvents: LC-MS grade Acetonitrile (ACN) and Water.[1]

-

Modifier: Formic Acid (FA) or Acetic Acid.[1] Note: Formic acid (0.1%) is preferred for sharper peaks in MS, though acetic acid can provide better isomer separation in some difficult matrices.[1]

-

Standards: 3,4-Di-O-galloylquinic acid (purity >95%); Gallic acid (internal standard candidate).[1]

Sample Preparation (Solid-Phase Extraction)

Direct injection of crude extracts often leads to ion suppression.[1] A cleanup step is recommended.

-

Extraction: Extract 100 mg lyophilized plant tissue with 10 mL 70% Methanol (aq). Sonicate for 15 min at <25°C (prevent ester hydrolysis). Centrifuge at 10,000 rpm for 10 min.

-

Equilibration: Condition a C18 SPE cartridge (e.g., Strata C18-E) with 3 mL MeOH followed by 3 mL Water (0.1% FA).[1]

-

Loading: Load 1 mL of supernatant.

-

Washing: Wash with 3 mL Water (0.1% FA) to remove sugars and polar organic acids.[1]

-

Elution: Elute galloylquinic acids with 3 mL 40% ACN (0.1% FA).

-

Reconstitution: Evaporate to dryness (N2 stream) and reconstitute in 200 µL initial mobile phase.

HPLC Conditions

-

System: Agilent 1200/1290 Infinity II or equivalent UHPLC/HPLC.

-

Column: Phenomenex Gemini C18 (250 × 4.6 mm, 5 µm) or Inertsil ODS-4.[1]

-

Why: High carbon load C18 columns provide the necessary retentivity to separate positional isomers.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.8 mL/min (standard HPLC) or 0.4 mL/min (if using 2.1 mm ID columns).

-

Temperature: 30°C.

-

Injection Volume: 5–10 µL.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 5.0 | 5 | Isocratic (Polar removal) |

| 25.0 | 30 | Linear Gradient (Isomer elution) |

| 35.0 | 50 | Wash |

| 40.0 | 100 | Column Clean |

| 45.0 | 5 | Re-equilibration |[1]

ESI-MS/MS Parameters[1][4]

-

Ionization: Electrospray Ionization (ESI), Negative Mode.[1][4]

-

Capillary Voltage: -3500 V to -4500 V.[1]

-

Nebulizer Pressure: 40 psi.

-

Drying Gas: 10 L/min at 325°C.

-

Scan Mode:

-

Full Scan: m/z 100–1000 (for profiling).[1]

-

MRM (Quantification): See Table below.

-